molecular formula C8H8INO3 B12862980 4-Iodo-5-methyl-2-nitroanisole

4-Iodo-5-methyl-2-nitroanisole

Cat. No.: B12862980
M. Wt: 293.06 g/mol
InChI Key: WVWRJIKYEZCPJU-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-2-nitroanisole is an organic compound with the molecular formula C8H8INO3 It is a derivative of anisole, featuring an iodine atom, a nitro group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-nitroanisole typically involves multiple steps, starting from a suitable anisole derivative. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

    Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of the nitro and iodine groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Amines: From the reduction of the nitro group.

    Substituted Anisoles: From nucleophilic substitution reactions.

Scientific Research Applications

4-Iodo-5-methyl-2-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Research into its potential as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-2-nitroanisole depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amine group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

    4-Methyl-2-nitroanisole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodo-2-nitroanisole: Similar structure but different positioning of the nitro group, affecting its reactivity and applications.

    4-Bromo-2-nitroanisole:

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

1-iodo-4-methoxy-2-methyl-5-nitrobenzene

InChI

InChI=1S/C8H8INO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3

InChI Key

WVWRJIKYEZCPJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)[N+](=O)[O-])OC

Origin of Product

United States

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